

An In-depth Technical Guide to the TNIK Inhibitor NCB-0846

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Compound of Interest

Compound Name: *Tnik-IN-8*

Cat. No.: *B15136945*

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A note on the topic: Initial searches for "**Tnik-IN-8**" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846, a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.

Core Structure and Properties

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyloxy]-cyclohexanol. The key structural features and properties are summarized in the table below.

Property	Value
Chemical Formula	C ₂₁ H ₂₁ N ₅ O ₂
Molecular Weight	375.4 g/mol
CAS Number	1792999-26-8
Appearance	Crystalline solid
Solubility	DMSO: 5 mg/mL, DMF: 1 mg/mL
SMILES	O--INVALID-LINK-- <chem>CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3</chem>
InChI Key	FYWRWBSYRGSWIQ-IYBDPMFKSA-N

Synthesis of NCB-0846

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity

NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.^{[1][2]} It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.

Target	Assay Type	IC ₅₀ (nM)	% Inhibition @ 0.1 µM	Reference
TNIK	Cell-free kinase assay	21	>80%	[1] [3]
FLT3	Cell-free kinase assay	-	>80%	[1]
JAK3	Cell-free kinase assay	-	>80%	
PDGFRα	Cell-free kinase assay	-	>80%	
TRKA	Cell-free kinase assay	-	>80%	
CDK2/CycA2	Cell-free kinase assay	-	>80%	
HGK	Cell-free kinase assay	-	>80%	

Experimental Protocols

TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP

- NCB-0846 or other test compounds
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT)

Protocol:

- Prepare serial dilutions of NCB-0846 in the kinase assay buffer.
- In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.

Materials:

- HEK293 or other suitable cells
- TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
- A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
- A plasmid for expressing a constitutively active form of β -catenin or Wnt3a conditioned medium
- Transfection reagent
- NCB-0846 or other test compounds
- Luciferase assay reagent

Protocol:

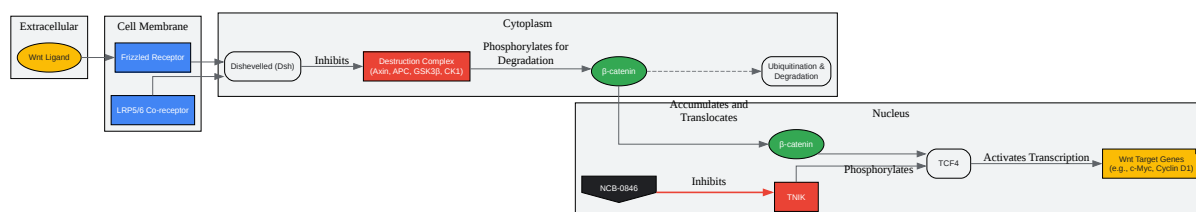
- Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.
- After transfection, treat the cells with Wnt3a conditioned medium or a β -catenin expressing plasmid to activate the Wnt pathway.
- Add serial dilutions of NCB-0846 or vehicle control to the cells.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.
- Calculate the percent inhibition and IC_{50} value.

Signaling Pathways and Experimental Workflows

Canonical Wnt/ β -catenin Signaling Pathway

TNFK plays a crucial role in the canonical Wnt/ β -catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-

0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.

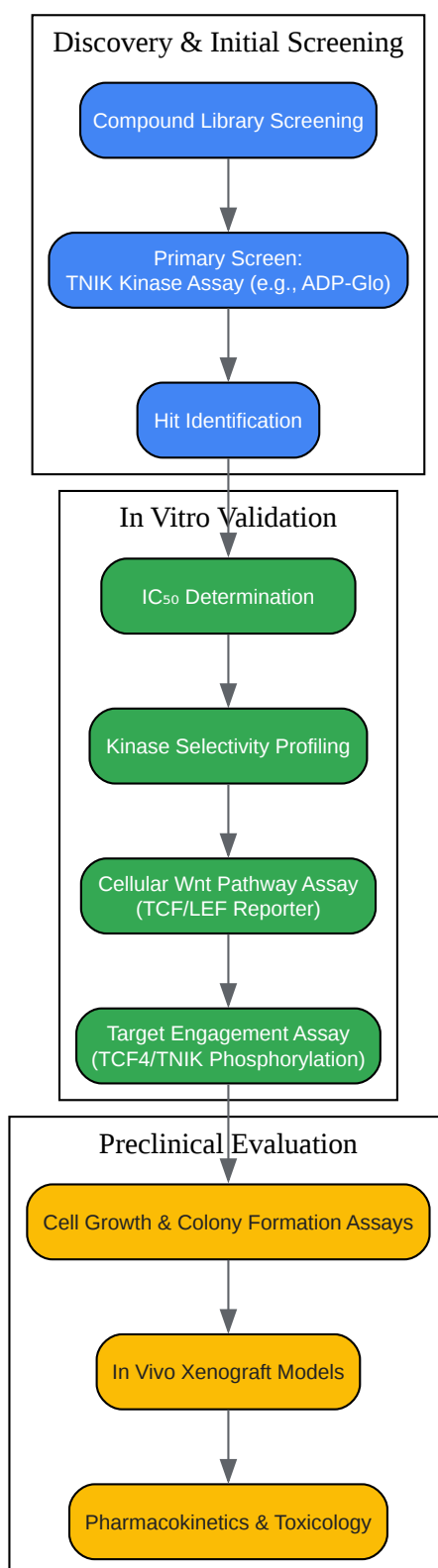


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Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for TNIK Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.



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